molecular formula C8H12BrNO4S2 B13375327 5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide

5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide

Cat. No.: B13375327
M. Wt: 330.2 g/mol
InChI Key: BPBHNWSIHGLIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a bromine atom, a thiophene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide typically involves multiple steps, starting with the bromination of a thiophene derivative. The brominated thiophene is then reacted with an appropriate sulfonamide precursor under controlled conditions to yield the final product. Common reagents used in these reactions include bromine, sulfonamide derivatives, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide involves its interaction with molecular targets through its functional groups. The bromine atom and sulfonamide group can form specific interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-2-pentene
  • 5-bromo-N-ethyl-2-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, 5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide stands out due to its unique combination of a bromine atom, thiophene ring, and sulfonamide group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12BrNO4S2

Molecular Weight

330.2 g/mol

IUPAC Name

5-bromo-N-[2-(2-hydroxyethoxy)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C8H12BrNO4S2/c9-7-1-2-8(15-7)16(12,13)10-3-5-14-6-4-11/h1-2,10-11H,3-6H2

InChI Key

BPBHNWSIHGLIHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)NCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.